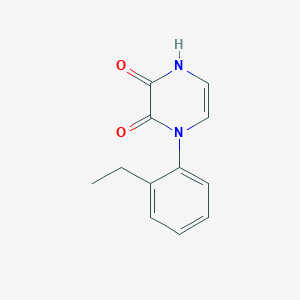![molecular formula C7H15ClFN B2733156 [2-(Fluoromethyl)cyclopentyl]methanamine;hydrochloride CAS No. 2225141-98-8](/img/structure/B2733156.png)
[2-(Fluoromethyl)cyclopentyl]methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Fluoromethyl)cyclopentyl]methanamine;hydrochloride, commonly known as FMe-CPP or Fluoromethylcyclopentylamphetamine, is a chemical compound that belongs to the amphetamine class of drugs. FMe-CPP is a psychoactive substance that has been used in scientific research to study the central nervous system and its effects on behavior, cognition, and mood.
Applications De Recherche Scientifique
Fluoroalkylation in Aqueous Media
- Fluoroalkylation Reactions : Fluorine-containing functionalities are crucial in designing new pharmaceuticals, agrochemicals, and functional materials due to their unique effects on a molecule's physical, chemical, and biological properties. Recent advancements have focused on developing mild, environmentally friendly methods for incorporating fluorinated or fluoroalkylated groups into target molecules. Aqueous fluoroalkylation has gained attention as it aligns with green chemistry principles, employing water as a (co)solvent or reactant. This method includes various reactions such as trifluoromethylation, difluoromethylation, and other conversions under environmentally benign conditions, highlighting the growing interest and potential in fluoroalkylation research for sustainable chemistry applications (Song et al., 2018).
Antimicrobial Compounds and Environmental Impact
- Triclosan and Environmental Concerns : Triclosan is an example of an antimicrobial compound with widespread use in consumer products. Despite its beneficial roles, the unintended effects on non-target organisms and potential transformation into more toxic compounds raise environmental and health concerns. This highlights the importance of assessing the safety and environmental impact of chemical compounds, including fluorinated ones, in their applications (Bedoux et al., 2012).
Propriétés
IUPAC Name |
[2-(fluoromethyl)cyclopentyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN.ClH/c8-4-6-2-1-3-7(6)5-9;/h6-7H,1-5,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVDOEWNSRRFSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)CF)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Fluoromethyl)cyclopentyl]methanamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-8-(2-methylphenyl)-3-[(2-methylphenyl)methyl]-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B2733073.png)
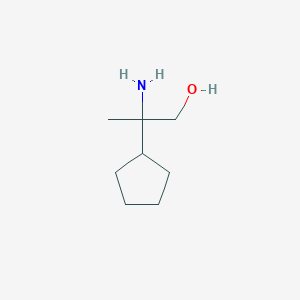
![[4-(2-Propenoyloxy)phenyl]methanol](/img/structure/B2733079.png)
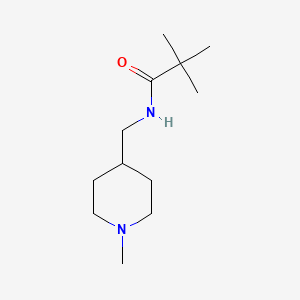
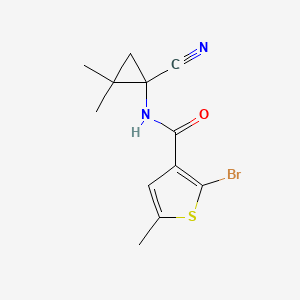
![5-methyl-3-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2733083.png)

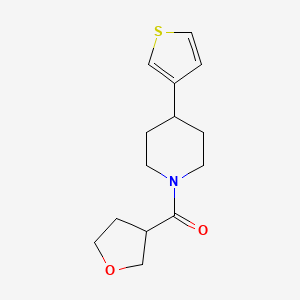
![N-(4-acetylphenyl)-2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2733086.png)
![[1-(Methylsulfanylmethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2733087.png)
![(4-((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2733089.png)

![Ethyl 3-{[4-(2-pyridyl)piperazino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2733092.png)
